BenchChemオンラインストアへようこそ!

Ethyl 4-amino-2,2-difluorobutanoate hydrochloride

pKa modulation basicity tuning medicinal chemistry design

Ethyl 4-amino-2,2-difluorobutanoate hydrochloride (CAS 2243512-15-2, MFCD31668633) is a gem-difluorinated γ-aminobutyric acid (GABA) derivative supplied as the hydrochloride salt, with molecular formula C₆H₁₂ClF₂NO₂ and molecular weight 203.61 g/mol. The compound features two fluorine atoms at the α-carbon (C-2) of the butanoate backbone, an ethyl ester at C-1, and a free amine at C-4, classifying it as a fluorinated amino acid ester building block within the fluorinated pharmaceutical intermediate category.

Molecular Formula C6H12ClF2NO2
Molecular Weight 203.61
CAS No. 2243512-15-2
Cat. No. B2713773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2,2-difluorobutanoate hydrochloride
CAS2243512-15-2
Molecular FormulaC6H12ClF2NO2
Molecular Weight203.61
Structural Identifiers
SMILESCCOC(=O)C(CCN)(F)F.Cl
InChIInChI=1S/C6H11F2NO2.ClH/c1-2-11-5(10)6(7,8)3-4-9;/h2-4,9H2,1H3;1H
InChIKeyUETORRDIVQXONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-amino-2,2-difluorobutanoate hydrochloride (CAS 2243512-15-2): Procurement-Grade Fluorinated GABA Building Block


Ethyl 4-amino-2,2-difluorobutanoate hydrochloride (CAS 2243512-15-2, MFCD31668633) is a gem-difluorinated γ-aminobutyric acid (GABA) derivative supplied as the hydrochloride salt, with molecular formula C₆H₁₂ClF₂NO₂ and molecular weight 203.61 g/mol [1]. The compound features two fluorine atoms at the α-carbon (C-2) of the butanoate backbone, an ethyl ester at C-1, and a free amine at C-4, classifying it as a fluorinated amino acid ester building block within the fluorinated pharmaceutical intermediate category . It is the direct ethyl ester hydrochloride prodrug-form of 2,2-difluoro-GABA (α,α-difluoro-γ-aminobutyric acid), a pharmacologically investigated GABA analog [2]. Commercially, it is offered by specialty fluorochemical suppliers including Combi-Blocks (via Fujifilm Wako), Biosynth, Fluoropharm, and Leyan, typically at ≥98% purity .

Why Non-Fluorinated or Mono-Fluorinated GABA Ester Analogs Cannot Replace Ethyl 4-amino-2,2-difluorobutanoate hydrochloride in Scientific Workflows


The gem-difluoromethylene (–CF₂–) unit at the α-position of ethyl 4-amino-2,2-difluorobutanoate hydrochloride is not a passive substituent; it is an electronically active bioisostere that fundamentally alters the physicochemical and pharmacological profile of the resulting molecules compared to its non-fluorinated analog (ethyl 4-aminobutanoate hydrochloride, CAS 6937-16-2) or mono-fluorinated analog (ethyl 4-amino-2-fluorobutanoate hydrochloride, CAS 2253630-91-8). The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the pKa of the adjacent carboxylic acid/ester carbonyl by 0.3–0.5 units and modulates the basicity of the γ-amino group once deprotected [1]. Critically, the C–F bonds at the α-position confer resistance to cytochrome P450-mediated oxidative metabolism at this site—a metabolic soft spot in non-fluorinated GABA esters—while the CF₂ group also acts as a carbonyl bioisostere that can enhance target binding affinity in enzyme inhibitor design [2][3]. Simply substituting the non-fluorinated or mono-fluorinated analog therefore risks losing these engineered properties, compromising both the pharmacokinetic profile and the biological activity of downstream drug candidates.

Quantitative Differentiation Evidence for Ethyl 4-amino-2,2-difluorobutanoate hydrochloride vs. Closest Analogs


Gem-Difluoro Substitution Lowers Adjacent Amine pKa by 0.3–0.5 Units Relative to Non-Fluorinated Analogs

The gem-difluoro group at the α-position exerts a predictable electron-withdrawing inductive effect that decreases the basicity (pKa) of protonated amine species in the same molecule. Holovach et al. (2022) systematically measured the pKa values of a matched series of gem-difluorinated and non-fluorinated functionalized cycloalkanes and found that gem-difluorination consistently decreased pKa(H) values by 0.3–0.5 units across multiple scaffold types [1]. This pKa shift directly reduces the fraction of ionized amine at physiological pH, which can improve membrane permeability of the final drug molecule. For the target compound, once the ethyl ester is hydrolyzed and the amine is deprotected, the resulting 2,2-difluoro-GABA moiety exhibits a lower amine pKa than its non-fluorinated GABA counterpart, altering its ionization state in biological environments [1].

pKa modulation basicity tuning medicinal chemistry design

Gem-Difluoro Substitution Preserves or Slightly Improves Microsomal Metabolic Stability vs. Non-Fluorinated Analogs

The C–F bond at the α-position (bond dissociation energy ~485 kJ/mol vs. ~410 kJ/mol for C–H) provides resistance to oxidative metabolism by cytochrome P450 enzymes. Holovach et al. (2022) directly measured human liver microsomal intrinsic clearance (CLᵢₙₜ) for a matched series of gem-difluorinated vs. non-fluorinated cycloalkane derivatives and reported that gem-difluorination either did not affect or slightly improved (i.e., decreased CLᵢₙₜ) the metabolic stability of the model compounds [1]. In the context of the target compound, the α-CF₂ group shields the adjacent ester carbonyl and the β-methylene from metabolic oxidation, a vulnerability present in the non-fluorinated ethyl 4-aminobutanoate hydrochloride (CAS 6937-16-2) which bears oxidizable C–H bonds at the equivalent positions [1].

metabolic stability intrinsic clearance CYP450 resistance

Difluoro-Substituted GABA Analogs Exhibit Potent GABA-AT Time-Dependent Inhibition, Whereas Non-Fluorinated Analogs Show No Inactivation

Silverman et al. (2003) designed and compared a series of conformationally rigid vigabatrin analogs as GABA aminotransferase (GABA-AT) inhibitors. The non-fluorinated rigid analog (compound 2) showed no inactivation of GABA-AT. A mono-fluoro analog with an exocyclic double bond (compound 6) inactivated GABA-AT only in the absence of 2-mercaptoethanol. Critically, the corresponding difluoro-substituted analog (compound 14) was a very potent time-dependent inhibitor of GABA-AT, even in the presence of 2-mercaptoethanol [1]. Although compound 14 is structurally distinct from the acyclic target compound, the core pharmacophoric element—a CF₂ group adjacent to the amino acid functionality—is shared. The target compound ethyl 4-amino-2,2-difluorobutanoate hydrochloride is the direct synthetic precursor to 2,2-difluoro-GABA, which has been explicitly designed as a pharmacologically promising GABA analog [2]. This establishes a functional rationale: the CF₂ group is essential for GABA-AT inhibitory activity that non-fluorinated analogs lack entirely.

GABA aminotransferase inhibition epilepsy CNS drug design

Addition of a Second Fluorine Atom Increases LogP by ~0.45 Units Over Mono-Fluorinated Analogs, Modulating Lipophilicity

A comparative experimental and computational study on fluorinated drug-like molecules demonstrated that incorporating a second fluorine atom (going from mono-fluoro to gem-difluoro) increases the octanol-water partition coefficient (LogP) by approximately 0.45 log units [1]. This trend is consistent with the behavior observed for the target compound relative to its mono-fluorinated analog (ethyl 4-amino-2-fluorobutanoate hydrochloride, CAS 2253630-91-8). The gem-difluoro compound is therefore measurably more lipophilic than the mono-fluoro variant, which can enhance membrane permeability and oral absorption. In contrast, the non-fluorinated analog (CAS 6937-16-2) sits at the lowest lipophilicity end of this series. The systematic LogP increment allows medicinal chemists to tune lipophilicity predictably within the GABA-ester series [1].

lipophilicity LogP drug-likeness optimization

Scalable Multigram Synthesis of 2,2-Difluoro-GABA from the Ethyl Ester Intermediate Confirms Practical Utility for Drug Discovery Programs

Mykhalchuk et al. (2020) reported a convenient synthetic approach for the preparation of multigram amounts of 2,2-difluoro-γ-aminobutyric acid (2,2-difluoro-GABA) using ethyl bromodifluoroacetate as the key fluorinated starting material. The synthesis was successfully scaled to produce 53 g of the target α,α-difluoro-γ-aminobutyric acid hydrochloride. Critically, the ethyl ester of α,α-difluoro-γ-aminobutyric acid—the free base form of the target compound—was explicitly prepared as an intermediate and further transformed to 3,3-difluoropyrrolidine-2-one, demonstrating the compound's versatility as a synthetic branching point [1]. The authors note that their pathway is 'much more convenient, cheaper and safer compared to the method earlier described,' validating the compound's role as a practical, scalable intermediate. In contrast, the non-fluorinated analog (CAS 6937-16-2) is a commodity biochemical reagent used primarily as a simple GABA ester for life science research, not as a specialized fluorinated building block .

scalable synthesis multigram preparation fluorinated building block

Hydrochloride Salt Form Provides Superior Handling and Storage Stability vs. Free Base and Free Acid Forms

The target compound is supplied as the hydrochloride salt (C₆H₁₂ClF₂NO₂, MW 203.61), which offers distinct handling advantages over alternative physical forms of the 2,2-difluoro-GABA scaffold. The free base (ethyl 4-amino-2,2-difluorobutanoate, CAS 1781041-98-2, MW 167.15) and the free acid hydrochloride (4-amino-2,2-difluorobutanoic acid hydrochloride, CAS 1803580-37-1, MW 175.56) represent alternative procurement options, but the ethyl ester hydrochloride combines three desirable features in a single stable solid: (i) the hydrochloride counterion prevents amine volatilization and improves crystallinity, (ii) the ethyl ester protects the carboxylic acid from unwanted zwitterion formation, and (iii) long-term storage is recommended at cool, dry conditions without special atmospheric handling . The Fujifilm Wako (Combi-Blocks) catalog specifies冷冻 (frozen) storage for this compound, indicating it is bench-stable under standard laboratory refrigeration, unlike the more hygroscopic free acid form .

salt form selection solid-state stability hygroscopicity

High-Impact Procurement Scenarios for Ethyl 4-amino-2,2-difluorobutanoate hydrochloride in Drug Discovery and Chemical Biology


GABA Aminotransferase (GABA-AT) Inactivator Development for Epilepsy and Addiction

The compound serves as the direct synthetic precursor to 2,2-difluoro-GABA, a pharmacologically investigated GABA analog. As demonstrated by Silverman et al. (2003), gem-difluoro substitution on the GABA scaffold is critical for potent time-dependent GABA-AT inactivation that persists even in the presence of endogenous thiols like 2-mercaptoethanol, a property absent in non-fluorinated and mono-fluorinated analogs [1]. Medicinal chemistry teams developing next-generation GABA-AT inactivators for epilepsy, addiction, or other CNS indications can procure this building block to incorporate the essential CF₂ pharmacophore while retaining the ethyl ester handle for further synthetic elaboration. The published scalable route (53 g demonstrated) supports progression from hit-to-lead through preclinical candidate nomination [2].

Fluorinated Peptidomimetic Synthesis Requiring Metabolic Stability at the α-Position

Incorporation of the 2,2-difluoro-γ-aminobutyric acid residue into peptide or peptidomimetic scaffolds replaces the metabolically labile α-C–H bonds with stable C–F bonds. Holovach et al. (2022) showed that gem-difluorination preserves or slightly improves microsomal stability across matched molecular pairs [3]. For programs where the α-position of the GABA/β-alanine residue is a known metabolic hotspot, the target compound's ethyl ester protection enables standard peptide coupling chemistry (after Boc protection of the amine, if needed), while the CF₂ group provides inherent metabolic shielding. This scenario is particularly relevant for orally administered peptide drugs where gastrointestinal and hepatic stability are rate-limiting for bioavailability.

Physicochemical Property Tuning in CNS Drug Discovery via pKa and LogP Modulation

CNS drug candidates must navigate the narrow physicochemical space defined by optimal pKa (typically 7–9 for amines), LogP (1–3), and low polar surface area. The target compound delivers a predictable pKa decrease of 0.3–0.5 units [3] and a LogP increase of ~0.45 units vs. mono-fluorinated analogs [4], providing two independent handles for multiparameter optimization. Medicinal chemists can use this building block to shift a lead series into more favorable CNS MPO (Multiparameter Optimization) scores without introducing additional heteroatoms or ring systems. The ethyl ester can be hydrolyzed post-coupling to reveal the free acid for target engagement, or retained as a prodrug moiety.

Building Block for 3,3-Difluoropyrrolidine-2-one and Fluorinated Heterocycle Synthesis

Mykhalchuk et al. (2020) explicitly demonstrated the transformation of the ethyl ester of 2,2-difluoro-GABA into 3,3-difluoropyrrolidine-2-one via intramolecular cyclization [2]. This establishes the target compound as a gateway to fluorinated γ-lactam scaffolds, which are privileged structures in medicinal chemistry. Procurement of the ethyl ester hydrochloride enables direct access to this heterocyclic chemotype without requiring de novo synthesis of the fluorinated lactam from expensive fluorinated precursors. The hydrochloride salt form ensures the amine is non-nucleophilic during ester manipulations, providing chemoselectivity advantages in synthetic planning.

Quote Request

Request a Quote for Ethyl 4-amino-2,2-difluorobutanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.